molecular formula C11H4BrClF3NOS B12442525 5-(3-Bromobenzoyl)-2-chloro-4-trifluoromethyl-1,3-thiazole

5-(3-Bromobenzoyl)-2-chloro-4-trifluoromethyl-1,3-thiazole

Cat. No.: B12442525
M. Wt: 370.57 g/mol
InChI Key: LTTIAWQZZWQRLZ-UHFFFAOYSA-N
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Description

5-(3-Bromobenzoyl)-2-chloro-4-trifluoromethyl-1,3-thiazole is a complex organic compound that belongs to the thiazole family This compound is characterized by the presence of a bromobenzoyl group, a chloro substituent, and a trifluoromethyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromobenzoyl)-2-chloro-4-trifluoromethyl-1,3-thiazole typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 3-bromobenzoyl chloride with 2-chloro-4-trifluoromethylthiazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromobenzoyl)-2-chloro-4-trifluoromethyl-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazoles, while oxidation and reduction can lead to the formation of different functionalized derivatives.

Scientific Research Applications

5-(3-Bromobenzoyl)-2-chloro-4-trifluoromethyl-1,3-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Bromobenzoyl)-2-chloro-4-trifluoromethyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Bromobenzoyl)-2-chloro-4-trifluoromethyl-1,3-thiazole is unique due to the presence of both bromobenzoyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H4BrClF3NOS

Molecular Weight

370.57 g/mol

IUPAC Name

(3-bromophenyl)-[2-chloro-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanone

InChI

InChI=1S/C11H4BrClF3NOS/c12-6-3-1-2-5(4-6)7(18)8-9(11(14,15)16)17-10(13)19-8/h1-4H

InChI Key

LTTIAWQZZWQRLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=C(N=C(S2)Cl)C(F)(F)F

Origin of Product

United States

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